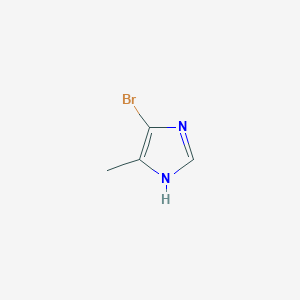

4-Bromo-5-methyl-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWKDMLCPWYWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344177 | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-08-8 | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-methyl-1H-imidazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-5-methyl-1H-imidazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound, with the CAS number 15813-08-8, is a solid at room temperature. Its fundamental properties are summarized in the table below. While specific experimental data for this isomer is limited, the provided information is based on available data for closely related imidazole derivatives and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂ | |

| Molecular Weight | 161.00 g/mol | |

| CAS Number | 15813-08-8 | |

| Appearance | Solid | |

| Melting Point | Data not available for this specific isomer. Isomers such as 5-Bromo-1-methyl-1H-imidazole melt at 40-44 °C, while 4-Bromo-2-methyl-1H-imidazole has a melting point of 164-165 °C.[1] | |

| Boiling Point | Data not available. | |

| Solubility | Soluble in DMSO (100 mg/mL with sonication).[2] General solubility in other common organic solvents is not extensively documented. | [2] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for imidazole functionalization. A common strategy involves the direct bromination of a corresponding methyl-imidazole precursor.

Experimental Protocol: Synthesis via Bromination

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials:

-

4-Methyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Stirring apparatus

-

Reaction vessel

-

Purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve 4-methyl-1H-imidazole in a suitable aprotic solvent such as acetonitrile in a reaction vessel.

-

Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution at room temperature while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Reactivity and Suzuki-Miyaura Coupling

The bromine atom on the imidazole ring of this compound serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol illustrates the coupling of a bromo-imidazole with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired arylated imidazole.

Suzuki-Miyaura Coupling Pathway:

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Spectral Data

-

¹H NMR: The spectrum would be expected to show a singlet for the C2-H proton of the imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. The chemical shifts would be influenced by the bromo and methyl substituents.

-

¹³C NMR: The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the bromine atom would be significantly downfield.

Potential Biological and Medicinal Applications

The imidazole scaffold is a prominent feature in numerous biologically active molecules, and its halogenated derivatives are of particular interest in drug discovery.[3] While specific studies on this compound are limited, the broader class of bromo-imidazoles has shown potential in several therapeutic areas.

-

Antimicrobial Agents: Brominated imidazole derivatives have been investigated for their antibacterial and antifungal properties.[3] The bromine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial activity.

-

Anticancer Agents: The imidazole ring is a key component of several approved anticancer drugs.[4] Bromo-imidazoles serve as crucial intermediates in the synthesis of novel compounds screened for their cytotoxic activity against various cancer cell lines.[5][6]

-

Enzyme Inhibition: The imidazole moiety can act as a ligand for metal ions in enzyme active sites, and substituted imidazoles are explored as inhibitors for various enzymes implicated in disease.

The reactivity of the bromo-substituent allows for the facile generation of diverse libraries of compounds for high-throughput screening, making this compound a valuable starting material for drug discovery programs.

Signaling Pathway Involvement (Hypothetical):

References

- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1093261-46-1|Methyl 5-bromo-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]

4-Bromo-5-methyl-1H-imidazole synthesis from 4(5)-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 4-Bromo-5-methyl-1H-imidazole, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the challenges of direct selective monobromination of the imidazole ring, which often yields a mixture of regioisomers and polybrominated products, a two-step approach is presented. This strategy involves the initial exhaustive bromination of the starting material, 4(5)-methyl-1H-imidazole, to form a 2,4,5-tribromo-intermediate, followed by a regioselective debromination to yield the desired this compound.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Tribromination | 4(5)-methyl-1H-imidazole, N-Bromosuccinimide (NBS), Acetonitrile | Room Temperature | 12 | ~90 (estimated) |

| 2 | Selective Debromination | 2,4,5-Tribromo-5-methyl-1H-imidazole, Sodium Sulfite, Water/Ethanol | 100 (Reflux) | 6 | ~85 (estimated) |

Proposed Synthetic Pathway

The proposed synthesis of this compound from 4(5)-methyl-1H-imidazole is a two-step process as illustrated below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 2,4,5-Tribromo-5-methyl-1H-imidazole

This procedure is adapted from the known exhaustive bromination of imidazole derivatives.[1]

Materials:

-

4(5)-methyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4(5)-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add N-Bromosuccinimide (3.0 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is then taken to the next step without further purification.

Step 2: Synthesis of this compound

This selective debromination procedure is based on methods used for the synthesis of other brominated imidazoles.[2]

Materials:

-

Crude 2,4,5-Tribromo-5-methyl-1H-imidazole

-

Sodium sulfite (Na₂SO₃)

-

Ethanol

-

Water

-

Reflux condenser

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To the crude 2,4,5-Tribromo-5-methyl-1H-imidazole from the previous step, add a solution of sodium sulfite (5.0 eq) in a 1:1 mixture of water and ethanol.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) for 6 hours.

-

After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Logical Workflow for Synthesis and Characterization

The overall workflow from starting material to the characterized final product is outlined in the following diagram.

Caption: Workflow from synthesis to characterization of the final product.

Spectroscopic Data

The following table presents the expected spectroscopic data for the final product, this compound, based on analysis of similar compounds.[3][4]

| Spectroscopic Data | Expected Values |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (br s, 1H, NH), 7.6 (s, 1H, C2-H), 2.1 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 135 (C2), 120 (C5), 115 (C4), 10 (CH₃) |

| Mass Spectrometry (EI) | m/z: 160/162 ([M]⁺, bromine isotopes) |

It is important to note that the direct bromination of 4(5)-methyl-1H-imidazole is challenging due to the activating nature of the methyl group and the inherent reactivity of the imidazole ring, which can lead to a lack of regioselectivity. The proposed two-step synthesis offers a more controlled approach to obtaining the desired this compound. The reaction conditions, particularly for the selective debromination step, may require further optimization to maximize the yield of the target compound.

References

Spectroscopic Analysis of 4-Bromo-5-methyl-1H-imidazole: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-5-methyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public spectroscopic data for this compound, this guide also includes data for the closely related isomers, 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole, to serve as a valuable reference.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4-Bromo-1-methyl-1H-imidazole | - | - | - | Data not available |

| 5-Bromo-1-methyl-1H-imidazole [1] | - | - | - | Data not available |

No specific ¹H NMR data for the isomers was found in the search results.

Table 2: ¹³C NMR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Bromo-1-methyl-1H-imidazole | - | Data not available |

| 5-Bromo-1-methyl-1H-imidazole | - | Data not available |

No specific ¹³C NMR data for the isomers was found in the search results.

Table 3: IR Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| 4-Bromo-1-methyl-1H-imidazole | - | Data not available |

| 5-Bromo-1-methyl-1H-imidazole | - | Data not available |

No specific IR data for the isomers was found in the search results.

Table 4: Mass Spectrometry Data of 4-Bromo-1-methyl-1H-imidazole and 5-Bromo-1-methyl-1H-imidazole

| Compound | Ionization Method | [M]+ | Key Fragments (m/z) |

| 4-Bromo-1-methyl-1H-imidazole | - | - | Data not available |

| 5-Bromo-1-methyl-1H-imidazole | - | - | Data not available |

No specific MS data for the isomers was found in the search results.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not available. However, the following general procedures are representative of the methodologies typically employed for the analysis of small organic molecules.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2] Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[3][4] A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is often required due to the lower natural abundance of the ¹³C isotope.[3][4]

2.2 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[5] Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation.

-

KBr Pellet Method: For this transmission method, a few milligrams of the solid sample are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[6][7] The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the FTIR spectrometer for analysis.[6][7]

2.3 Mass Spectrometry (MS)

-

Electron Ionization (EI): EI is a common "hard" ionization technique for volatile and thermally stable compounds.[8][9][10] The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).[8][10] This causes ionization and extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that is useful for structural elucidation.[8][9][10]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 5-BROMO-1-METHYL-1H-IMIDAZOLE(1003-21-0) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Tautomerism in 4(5)-Bromo-5(4)-methyl-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the prototropic tautomerism in 4(5)-Bromo-5(4)-methyl-imidazole. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development, as different tautomers can exhibit varied physicochemical properties, biological activities, and metabolic stabilities. This document delineates the structural characteristics of the two tautomers of 4(5)-Bromo-5(4)-methyl-imidazole, namely 4-Bromo-5-methyl-1H-imidazole and 5-Bromo-4-methyl-1H-imidazole. It presents a summary of predicted spectroscopic data, detailed experimental protocols for tautomer characterization, and a robust computational methodology for investigating the tautomeric equilibrium. The insights provided herein are intended to equip researchers with the fundamental knowledge and practical tools to understand and manipulate the tautomeric behavior of this and related imidazole scaffolds in medicinal chemistry.

Introduction to Tautomerism in Imidazoles

The imidazole ring is a ubiquitous heterocyclic motif found in numerous biologically active compounds, including the essential amino acid histidine. A key feature of asymmetrically substituted imidazoles is their existence as a mixture of tautomers in equilibrium. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the imidazole ring.[1] For 4(5)-Bromo-5(4)-methyl-imidazole, this equilibrium exists between the this compound and 5-Bromo-4-methyl-1H-imidazole forms.

The position of this equilibrium can be influenced by various factors, including the electronic nature of the substituents, the solvent, temperature, and pH.[2] Understanding the predominant tautomeric form under physiological conditions is paramount for drug development, as it dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, which in turn affect its interaction with biological targets.

The Tautomeric Forms of 4(5)-Bromo-5(4)-methyl-imidazole

The two tautomeric forms of the title compound are depicted below. The equilibrium between these two forms is a dynamic process, and the relative populations of each tautomer can vary.

Caption: Tautomeric equilibrium of 4(5)-Bromo-5(4)-methyl-imidazole.

Predicted Spectroscopic and Physicochemical Data

Direct experimental data for the individual tautomers of 4(5)-Bromo-5(4)-methyl-imidazole is scarce in the literature. However, by analyzing data from structurally related compounds, we can predict the characteristic spectroscopic signatures for each tautomer. These predictions are invaluable for identifying the predominant tautomer in experimental settings.

Table 1: Predicted Spectroscopic Data for the Tautomers of 4(5)-Bromo-5(4)-methyl-imidazole

| Property | This compound | 5-Bromo-4-methyl-1H-imidazole | Data Source (Analogues) |

| ¹H NMR (ppm in DMSO-d₆) | |||

| H2 | ~7.8-8.0 | ~7.6-7.8 | [3][4] |

| NH | ~12.5-13.5 | ~12.5-13.5 | [4] |

| CH₃ | ~2.2-2.4 | ~2.1-2.3 | [5] |

| ¹³C NMR (ppm in DMSO-d₆) | |||

| C2 | ~135-137 | ~138-140 | [2] |

| C4 | ~115-117 (C-Br) | ~120-122 (C-CH₃) | [2] |

| C5 | ~125-127 (C-CH₃) | ~105-107 (C-Br) | [2] |

| CH₃ | ~10-12 | ~9-11 | [5] |

| IR Spectroscopy (cm⁻¹) | |||

| N-H stretch | ~3100-3200 (broad) | ~3100-3200 (broad) | |

| C=N stretch | ~1600-1650 | ~1600-1650 | |

| C-Br stretch | ~550-650 | ~550-650 |

Table 2: Predicted Physicochemical Properties

| Property | This compound | 5-Bromo-4-methyl-1H-imidazole | Rationale |

| Relative Stability | Likely more stable | Likely less stable | Computational studies on substituted imidazoles suggest that electron-donating groups (like methyl) at C5 and electron-withdrawing groups (like bromo) at C4 can be stabilizing.[6] |

| Calculated Dipole Moment | Lower | Higher | The vector sum of bond dipoles is expected to be smaller in the 4-bromo-5-methyl tautomer. |

| pKa | Lower | Higher | The electron-withdrawing bromine atom at the 4-position is expected to increase the acidity of the N-H proton more effectively. |

Experimental Protocols for Tautomer Analysis

The following protocols provide detailed methodologies for the experimental characterization of the tautomeric equilibrium of 4(5)-Bromo-5(4)-methyl-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study tautomerism, as the chemical shifts of the nuclei are sensitive to their electronic environment.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4(5)-Bromo-5(4)-methyl-imidazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture to study solvent effects).

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with variable temperature capabilities.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Identify the signals corresponding to the C2-H, N-H, and methyl protons. The presence of two sets of signals for these protons would indicate the presence of both tautomers in slow exchange on the NMR timescale.

-

Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

-

Perform variable temperature NMR studies (e.g., from -20 °C to 100 °C) to observe any changes in the equilibrium and to potentially coalesce the signals of the two tautomers.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the signals for the C2, C4, C5, and methyl carbons for each tautomer based on the predicted chemical shifts in Table 1. The chemical shifts of C4 and C5 are expected to be significantly different between the two tautomers due to the different substituents.[7]

-

-

2D NMR Spectroscopy:

-

Perform HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to unambiguously assign the proton and carbon signals for each tautomer.

-

Caption: Experimental workflow for NMR analysis of tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the vibrational modes of the molecule, which differ between tautomers.

Protocol:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum in a suitable solvent (e.g., CCl₄, CH₂Cl₂) in a liquid cell.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Look for characteristic absorption bands, particularly the N-H and C=N stretching vibrations, to identify the presence of the imidazole ring. While distinguishing between the two tautomers might be challenging due to overlapping bands, subtle shifts in these frequencies can be indicative of the predominant form.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of 4(5)-Bromo-5(4)-methyl-imidazole from a suitable solvent or by sublimation.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

-

Analysis: The refined structure will unambiguously show the position of the proton on one of the nitrogen atoms, thus identifying the tautomer present in the crystalline state.

Computational Modeling Protocol

Computational chemistry is a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Geometry Optimization: Build the 3D structures of both this compound and 5-Bromo-4-methyl-1H-imidazole. Perform geometry optimizations in the gas phase using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).[6]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

Solvation Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM) with the desired solvent (e.g., water, DMSO). Perform geometry optimizations and frequency calculations within the solvation model.

-

-

Data Analysis:

-

Relative Energies: Compare the electronic energies of the two tautomers to determine their relative stability in the gas phase and in solution.

-

Gibbs Free Energy: Calculate the Gibbs free energy (G) for each tautomer. The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the theoretical equilibrium constant (K_T) using the equation: ΔG = -RT ln(K_T).[8]

-

NMR Prediction: Use the optimized geometries to predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. Compare these predicted spectra with the experimental data to aid in the assignment of the tautomers.

-

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of 4(5)-Bromo-5(4)-methyl-imidazole is a crucial aspect of its chemical behavior with significant implications for its application in drug discovery and development. This technical guide has provided a comprehensive overview of the two tautomeric forms, including predicted spectroscopic and physicochemical properties. Detailed experimental and computational protocols have been outlined to enable researchers to thoroughly investigate the tautomeric equilibrium of this molecule. A deeper understanding and the ability to predict and control the tautomeric preference of imidazole-containing compounds will undoubtedly facilitate the rational design of more effective and safer therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. purkh.com [purkh.com]

- 7. researchgate.net [researchgate.net]

- 8. Gibbs Free Energy [chemed.chem.purdue.edu]

The Ascendancy of Substituted Bromoimidazoles: A Technical Guide to Their Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a fundamental scaffold in medicinal chemistry, has given rise to a vast array of therapeutic agents. The introduction of a bromine substituent to this versatile heterocycle has proven to be a pivotal strategy in the development of potent and selective modulators of various biological targets. Substituted bromoimidazoles have emerged from the depths of marine natural products and the ingenuity of synthetic chemistry to become a significant class of compounds in modern drug discovery. Their journey, from initial discovery to their current standing as crucial building blocks for active pharmaceutical ingredients (APIs), is a testament to their unique chemical properties and diverse biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted bromoimidazoles, detailed experimental protocols for their synthesis and evaluation, and an exploration of their mechanisms of action, with a focus on their role as kinase inhibitors.

A Historical Voyage: The Discovery and Evolution of Bromoimidazoles

While the precise first synthesis of a simple bromo-substituted imidazole is not definitively documented in readily available literature, the story of these compounds is intrinsically linked to the broader history of imidazole chemistry and the exploration of natural products.

Early Developments in Imidazole Chemistry: The parent imidazole ring was first synthesized in 1858 by Heinrich Debus. The subsequent decades saw extensive exploration of its fundamental reactivity, including electrophilic substitution reactions. Bromination of the imidazole core was an early-studied reaction, providing the foundational chemistry for later, more targeted syntheses.

The Marine Connection: Nature's Bromoimidazoles: A significant turning point in the history of bromoimidazoles was the discovery of complex, biologically active molecules containing this moiety in marine organisms, particularly sponges of the order Axinellida. One of the most prominent examples is oroidin , first isolated from the sponge Agelas oroides in the early 1970s. This discovery unveiled a new realm of natural products with a unique dibromo-substituted 2-aminoimidazole core linked to a pyrrole carboxamide. The fascinating structures and potent biological activities of oroidin and its derivatives, such as the sceptrins and hymenidins, spurred intense interest in the synthesis and pharmacological investigation of bromoimidazole-containing compounds. These marine natural products exhibited a range of activities, including antimicrobial, antiviral, and anticancer effects, laying the groundwork for future drug discovery efforts.

Modern Era: Bromoimidazoles as Versatile Synthons: In contemporary drug discovery, simple substituted bromoimidazoles, such as 4-bromo-1H-imidazole, have become indispensable building blocks.[1] Their utility lies in their ability to serve as versatile intermediates for the construction of more complex molecular architectures through various cross-coupling reactions.[1] This has cemented their role in the synthesis of a multitude of APIs, including antifungal and antibacterial agents.[1]

Synthetic Methodologies: Crafting the Bromoimidazole Core

The synthesis of substituted bromoimidazoles can be broadly categorized into two main approaches: the direct bromination of a pre-formed imidazole ring and the construction of the imidazole ring from acyclic precursors already containing a bromine atom.

Direct Bromination of Imidazoles

This is a common and often straightforward method for introducing bromine onto the imidazole ring. The regioselectivity of the bromination is influenced by the reaction conditions and the nature of the substituents already present on the imidazole.

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole

This protocol describes a typical procedure for the synthesis of 4-bromo-1H-imidazole from imidazole.

-

Materials: Imidazole, Bromine, Chloroform, Sodium Sulfite.

-

Step 1: Tribromination of Imidazole. To a solution of imidazole (60 g, 0.88 mol) in chloroform (360 ml), a solution of bromine (138 g, 1 mol) in chloroform (100 ml) is added dropwise at room temperature. The mixture is stirred for 1 hour. After the reaction, the solvent is removed under reduced pressure. The resulting residue is suspended in hot water, filtered, and dried under vacuum to yield 2,4,5-tribromo-1H-imidazole.

-

Step 2: Selective Debromination. The 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) is combined with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol) and refluxed for 8 hours. Upon cooling, the solid product precipitates and is collected by vacuum filtration to afford 4-bromo-1H-imidazole.

Ring Formation Strategies

Building the bromoimidazole ring from acyclic precursors allows for greater control over the final substitution pattern.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Imidazole

This method involves the condensation of an amidine with an α-haloketone.

-

Materials: Benzamidine hydrochloride monohydrate, Potassium bicarbonate, 4-Methoxyphenacyl bromide, Tetrahydrofuran (THF), Water.

-

Procedure: A 2-L, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and mechanical stirrer is charged with THF (500 mL) and water (125 mL). Benzamidine hydrochloride monohydrate (50 g, 0.29 mol) is added, followed by the slow, portionwise addition of potassium bicarbonate (54.4 g, 0.57 mol). The reaction mixture is vigorously heated to reflux. A solution of 4-methoxyphenacyl bromide (65.3 g, 0.29 mol) in THF (325 mL) is then added dropwise via the addition funnel over a period of 30 minutes while maintaining reflux. After the addition is complete, the mixture is heated at reflux for 18-20 hours. The reaction is then cooled, and the THF is removed under reduced pressure. The resulting solid is collected and purified to yield the 2,4-disubstituted imidazole.

Biological Activities and Mechanisms of Action

Substituted bromoimidazoles exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development. Their mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways.

Anticancer Activity

Many substituted bromoimidazoles have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Signaling Pathway: Inhibition of p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation and is often dysregulated in cancer. Certain substituted imidazoles have been identified as potent inhibitors of p38 MAPK.

Caption: p38 MAPK signaling pathway and the inhibitory action of substituted bromoimidazoles.

Signaling Pathway: Inhibition of Src Kinase

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Their aberrant activation is implicated in various cancers. Some phenylacetamide-1H-imidazol-5-one derivatives, which can be synthesized from bromoimidazole precursors, have been shown to downregulate Src kinase.

Caption: Src kinase signaling pathway and inhibition by substituted bromoimidazole derivatives.

Other Biological Activities

Beyond cancer, substituted bromoimidazoles have demonstrated a range of other important biological activities:

-

Antifungal and Antibacterial Activity: As mentioned earlier, these compounds are key in the development of antimicrobial agents.[1]

-

Anti-inflammatory Activity: By inhibiting pathways like p38 MAPK, bromoimidazoles can effectively reduce the production of pro-inflammatory cytokines.

-

Enzyme Inhibition: Besides kinases, substituted imidazoles have been shown to inhibit other enzymes, highlighting their broad therapeutic potential.

Quantitative Data on Biological Activity

The potency of substituted bromoimidazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 values for various substituted bromoimidazole derivatives against different targets and cell lines.

Table 1: Anticancer Activity of Substituted Bromoimidazole Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Phenylacetamide-1H-imidazol-5-one | HCT116 (Colon Cancer) | 0.294 | [2] |

| Phenylacetamide-1H-imidazol-5-one | HL60 (Leukemia) | 0.362 | [2] |

| B-norcholesteryl benzimidazole | HeLa (Cervical Cancer) | <10 | [3] |

Table 2: Kinase Inhibitory Activity of Substituted Bromoimidazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Phenylacetamide-1H-imidazol-5-one | Src Kinase | 25 | [2] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized substituted bromoimidazoles, a variety of in vitro assays are employed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound (substituted bromoimidazole) and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

-

Principle: A common format is a biochemical assay that measures the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by the test compound is quantified.

-

Procedure (Example using an ADP-Glo™ Kinase Assay):

-

Set up kinase reactions in a multi-well plate containing the kinase, a substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction to allow for phosphorylation.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion and Future Perspectives

The journey of substituted bromoimidazoles from marine natural products to indispensable tools in synthetic and medicinal chemistry is a compelling narrative of scientific discovery. Their structural versatility and diverse biological activities, particularly as potent kinase inhibitors, have solidified their importance in the ongoing quest for novel therapeutics. The continued exploration of new synthetic routes to access novel bromoimidazole scaffolds, coupled with a deeper understanding of their mechanisms of action through advanced biological screening and computational modeling, will undoubtedly lead to the development of next-generation drugs for a wide range of diseases, from cancer to inflammatory disorders. The bromoimidazole motif, once a curiosity from the sea, is now firmly established as a privileged scaffold in the landscape of modern drug discovery.

References

Physical properties of 4-Bromo-5-methyl-1H-imidazole (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methyl-1H-imidazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted imidazole scaffold is a common motif in a wide range of biologically active molecules. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in synthesis, formulation, and biological screening. This technical guide provides a concise overview of the key physical properties of this compound, along with general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound (CAS Number: 15813-08-8) are fundamental to its handling, characterization, and application in a laboratory setting. Due to the tautomeric nature of the imidazole ring, this compound can exist as this compound and 5-Bromo-4-methyl-1H-imidazole. For this reason, it is often referred to as 4(5)-Bromo-5(4)-methyl-imidazole.

Data Presentation

| Property | Value | Notes |

| Molecular Formula | C₄H₅BrN₂ | |

| Molecular Weight | 161.00 g/mol | |

| Appearance | Solid | |

| Melting Point | 140-143 °C | [1] |

| Solubility | No specific quantitative data available. Generally anticipated to be soluble in polar organic solvents. | Based on the properties of similar imidazole compounds. |

| pKa (Predicted) | 12.13 ± 0.10 | [1] |

Experimental Protocols

Precise determination of the physical properties of a compound like this compound is essential for its reliable use in research and development. Below are detailed, generalized methodologies for the key experiments cited.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Assessment: A narrow melting range of 0.5-1 °C is indicative of a pure compound.

Solubility Determination

Solubility is a key parameter that influences a compound's behavior in various chemical and biological systems. A systematic approach is often employed to determine its solubility in a range of solvents.

Methodology: Shake-Flask Method

-

Solvent Selection: A variety of solvents of differing polarities are chosen for the assessment, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Logical Relationships and Workflows

General Synthetic Pathway for Brominated Imidazoles

Caption: A logical workflow for the synthesis of this compound.

This generalized diagram illustrates the key stages in the synthesis of a brominated imidazole. The process begins with the selection of an appropriate imidazole precursor and a brominating agent in a suitable solvent. The core reaction is followed by a workup procedure to isolate the crude product, which is then purified to yield the final this compound. The specific conditions, such as temperature, reaction time, and choice of reagents, would need to be optimized for this particular synthesis.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methyl-1H-imidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a reactive bromine atom and a methyl group on the imidazole core, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the known and anticipated reactivity and stability of this compound, drawing upon data from closely related analogs to offer insights where specific information is not yet available. The document covers its physicochemical properties, stability and storage considerations, and key chemical transformations, including palladium-catalyzed cross-coupling reactions and N-alkylation. Detailed experimental protocols, adapted from established procedures for similar bromoimidazoles, are provided to facilitate its practical application in a research and development setting.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and formulation. While extensive experimental data for this specific molecule is not widely published, the properties can be reliably estimated based on data from its structural analogs, 4-bromo-1H-imidazole and 4-bromo-1-methyl-1H-imidazole.

| Property | This compound (and its tautomer) | 4-Bromo-1H-imidazole | 4-Bromo-1-methyl-1H-imidazole |

| CAS Number | 15813-08-8[1] | 2302-25-2[2][3] | 25676-75-9 |

| Molecular Formula | C₄H₅BrN₂[1] | C₃H₃BrN₂[2][3] | C₄H₅BrN₂[4] |

| Molecular Weight | 161.00 g/mol [1] | 146.97 g/mol [2][3] | 161.00 g/mol [4] |

| Appearance | White to light yellow or light orange powder/crystal | White solid | Light brown to brown liquid |

| Melting Point | Not specified | 131-135 °C[2] | Not applicable |

| Boiling Point | Not specified | 324.7±15.0 °C (Predicted)[2] | 91-93 °C at 0.1 mmHg |

| Density | Not specified | 1.904±0.06 g/cm³ (Predicted)[2] | 1.614 g/mL at 25 °C |

| pKa | Not specified | 11.70±0.10 (Predicted)[2] | 4.26±0.61 (Predicted) |

| XLogP3 | Not specified | 1.1 | 0.4[4] |

Stability and Storage

Specific stability data for this compound is not extensively documented. However, based on the general characteristics of halogenated imidazoles, certain precautions are warranted. The presence of the bromine atom can render the molecule susceptible to degradation under certain conditions.

General Stability Profile:

-

pH Sensitivity: Imidazoles are basic heterocycles. In strongly acidic or basic conditions, the stability of the molecule may be compromised. The C-Br bond can be labile, particularly under nucleophilic conditions or in the presence of strong bases at elevated temperatures.

-

Thermal Stability: While many imidazole derivatives are thermally robust, prolonged exposure to high temperatures should be avoided to prevent decomposition. For related compounds, storage at 2-8°C is recommended.[2]

-

Photostability: Brominated organic compounds can be light-sensitive. It is advisable to store this compound in amber vials or in the dark to prevent photodecomposition.

Recommended Storage Conditions: To ensure the integrity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For long-term storage, keeping it in a freezer at -20°C is advisable.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbon-bromine bond and the nucleophilic nitrogen atoms of the imidazole ring. These reactive sites make it a valuable precursor for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position of the imidazole ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the imidazole ring.[6][7]

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine.[8][9] This reaction is instrumental in the synthesis of 4-aminoimidazole derivatives, which are prevalent in many biologically active compounds.

Caption: Buchwald-Hartwig amination of this compound.

N-Alkylation

The imidazole ring of this compound contains two nitrogen atoms, both of which can potentially undergo alkylation. The regioselectivity of N-alkylation is influenced by the steric and electronic effects of the substituents on the imidazole ring, as well as the reaction conditions.[10][11] Given the presence of the methyl group at the 5-position, alkylation is likely to favor the less sterically hindered N-1 position.

Caption: N-Alkylation of this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These protocols are adapted from established procedures for structurally similar bromoimidazoles and should be optimized for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%)

-

Ligand (e.g., XantPhos or other biarylphosphine ligands, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to the prevalence of the substituted imidazole scaffold in pharmaceuticals. The ability to functionalize the 4-position through cross-coupling reactions allows for the rapid generation of libraries of diverse compounds for biological screening. Imidazole-containing molecules have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[12]

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a synthetically versatile building block with significant potential in the development of novel chemical entities for pharmaceutical and materials science applications. Its reactivity is primarily centered around palladium-catalyzed cross-coupling reactions at the C-Br bond and N-alkylation of the imidazole ring. While specific data on its stability is limited, adherence to standard handling and storage procedures for halogenated heterocyclic compounds is recommended. The experimental protocols and reactivity patterns outlined in this guide, based on established chemistry of related compounds, provide a solid foundation for the effective utilization of this compound in research and development endeavors. Further investigation into its specific reaction kinetics and stability profile will undoubtedly enhance its application in complex molecule synthesis.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Research Portal [ourarchive.otago.ac.nz]

- 11. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound|High-Purity Research Chemical [benchchem.com]

An In-depth Technical Guide to 4-Bromo-5-methyl-1H-imidazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methyl-1H-imidazole is a key heterocyclic building block in organic synthesis, primarily utilized for the construction of more complex molecular architectures. Its utility is underscored by the presence of the imidazole core, a privileged scaffold in medicinal chemistry, and a bromine atom that serves as a versatile handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and significant applications in the synthesis of pharmaceuticals and other biologically active molecules. Detailed experimental protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, supported by structured data tables and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

The imidazole moiety is a cornerstone in the development of pharmaceuticals and functional materials due to its unique electronic properties and its prevalence in biologically active molecules.[1] The introduction of a bromine atom onto the imidazole ring, as in this compound, provides a reactive site for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding its synthetic utility. This compound exists as a mixture of tautomers: this compound and 5-bromo-4-methyl-1H-imidazole. This tautomerism is a critical consideration in its reactions and characterization. This guide will delve into the synthesis, properties, and key applications of this versatile building block.

Physicochemical and Spectroscopic Data

Due to the tautomeric nature of 4(5)-bromo-5(4)-methyl-1H-imidazole, its characterization can be complex. The following tables summarize the key physicochemical properties and provide a comparative overview of the spectroscopic data for related, commercially available N-methylated isomers, which can serve as a reference.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 4(5)-Bromo-5(4)-methylimidazole, 5-Bromo-4-methyl-1H-imidazole | [2] |

| CAS Number | 15813-08-8 | [2] |

| Molecular Formula | C₄H₅BrN₂ | [2] |

| Molecular Weight | 161.00 g/mol | [2] |

| Appearance | Solid | [2] |

| Storage | Sealed in dry, room temperature | [3] |

Spectroscopic Data of Related Isomers

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |

| 4-Bromo-1-methyl-1H-imidazole | 7.51 (s, 1H), 7.05 (s, 1H), 3.65 (s, 3H) (CDCl₃) | 137.2, 122.9, 118.9, 34.0 (CDCl₃) |

| 5-Bromo-1-methyl-1H-imidazole | 7.55 (s, 1H), 7.08 (s, 1H), 3.69 (s, 3H) (CDCl₃) | 139.1, 129.9, 108.5, 33.7 (CDCl₃) |

| 4-Bromo-1H-imidazole | 12.4 (br s, 1H), 7.5 (s, 1H), 7.0 (s, 1H) (DMSO-d₆) | 135.5, 119.3, 116.1 (DMSO-d₆) |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 4-methyl-1H-imidazole. The following is a representative experimental protocol.

Experimental Protocol: Bromination of 4-methyl-1H-imidazole

Materials:

-

4-methyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-methyl-1H-imidazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Note: The yield for this specific reaction is not reported in the provided search results but is expected to be moderate to good based on similar bromination reactions of imidazoles.

Applications in Organic Synthesis

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino groups at the 4-position of the imidazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the brominated imidazole and various boronic acids or their esters.[4]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

-

Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and a wide range of primary and secondary amines.[5]

Materials:

-

This compound

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

-

Add the anhydrous solvent, followed by this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water or a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

-

Purify the residue by column chromatography.

| Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 |

| RuPhos Pd G3 | RuPhos | K₃PO₄ | t-Amyl alcohol | 100 |

Visualized Workflows and Mechanisms

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the general synthetic workflow and the catalytic cycles of the key cross-coupling reactions.

Caption: General workflow for the synthesis and functionalization of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility is primarily derived from the strategic placement of a bromine atom on the medicinally important imidazole scaffold, which allows for a wide range of functionalization through modern cross-coupling methodologies. This guide has provided an overview of its synthesis, properties, and key applications, along with generalized experimental protocols and visual workflows. For researchers in drug discovery and development, a thorough understanding of the reactivity and handling of this compound opens up numerous avenues for the synthesis of novel and potentially therapeutic molecules. While specific experimental data for this tautomeric compound is sparse in the public domain, the provided information on related compounds and general procedures offers a solid foundation for its successful implementation in the laboratory.

References

- 1. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4(5)-Bromo-5(4)-methyl-imidazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-4-methyl-1H-imidazole | 15813-08-8 [sigmaaldrich.com]

- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-5-methyl-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-Bromo-5-methyl-1H-imidazole, a key heterocyclic building block, and highlight its applications in medicinal chemistry and drug discovery. The versatility of this compound makes it a valuable intermediate for the development of novel therapeutic agents.

Application Notes

This compound is a crucial synthetic intermediate utilized in the generation of diverse molecular libraries for drug discovery.[1] The presence of a bromine atom on the imidazole ring provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.[2] This functionalization capability is paramount in the exploration of structure-activity relationships (SAR) for lead optimization.

The imidazole scaffold itself is a privileged structure in pharmacology, appearing in numerous biologically active compounds.[1] Derivatives of substituted imidazoles have shown a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1]

Key Applications:

-

Antimicrobial Drug Discovery: The this compound core can be elaborated to create novel compounds aimed at combating antibiotic resistance.[1] The imidazole moiety is present in several known antimicrobial agents, and new derivatives are continuously being explored for their efficacy against challenging pathogens.[3]

-

Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors.[2] The this compound intermediate can be used to synthesize derivatives that target specific kinases involved in cell signaling pathways related to cancer and other diseases.

-

Fragment-Based Drug Discovery (FBDD): As a substituted imidazole, this compound can serve as a valuable fragment for screening against various biological targets. Its relatively small size and defined chemical functionality make it an ideal starting point for building more complex and potent drug candidates.

Experimental Protocols

The following protocol describes a common method for the synthesis of 4(5)-Bromo-5(4)-methyl-1H-imidazole via the bromination of 4(5)-methyl-1H-imidazole using N-Bromosuccinimide (NBS). Due to the tautomeric nature of the starting material, the product is a mixture of this compound and 5-bromo-4-methyl-1H-imidazole.

Protocol: Synthesis of 4(5)-Bromo-5(4)-methyl-1H-imidazole

Materials:

-

4(5)-methyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a solution of 4(5)-methyl-1H-imidazole (1.0 eq) in DMF, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4(5)-bromo-5(4)-methyl-1H-imidazole.

Safety Precautions:

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Dimethylformamide is a skin and eye irritant.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Synthesis of 4(5)-Bromo-5(4)-methyl-1H-imidazole

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data (Expected) |

| 4(5)-Bromo-5(4)-methyl-1H-imidazole | C₄H₅BrN₂ | 161.00 | 60-80 | ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (s, 1H, imidazole C-H), 2.25 (s, 3H, -CH₃). Due to tautomerism, single peaks are expected for the imidazole proton and the methyl group. Mass Spectrometry (ESI+): m/z = 160.97 [M+H]⁺, showing characteristic isotopic pattern for a bromine-containing compound. |

Visualizations

Caption: Synthetic workflow for the bromination of 4(5)-methyl-1H-imidazole.

Caption: Derivatization potential of this compound.

References

Application Notes and Protocols for N-alkylation of 4-Bromo-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in medicinal chemistry and drug development. The introduction of alkyl groups onto the imidazole ring can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, solubility, metabolic stability, and ultimately its biological activity. 4-Bromo-5-methyl-1H-imidazole is a valuable building block, with the bromine atom serving as a versatile handle for further functionalization, such as cross-coupling reactions, and the methyl group influencing the electronic and steric environment of the imidazole core.

This document provides a detailed protocol for the N-alkylation of this compound. It outlines the general principles, key experimental methodologies, and data on reaction conditions to guide researchers in synthesizing a diverse array of N-alkylated derivatives for potential therapeutic applications.

General Principles

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the imidazole nitrogen by a suitable base, forming a nucleophilic imidazolate anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to yield the N-alkylated product.

A critical aspect of the N-alkylation of unsymmetrically substituted imidazoles like this compound is regioselectivity . The alkylation can occur at either of the two nitrogen atoms (N1 or N3), leading to the formation of two potential regioisomers: 1-alkyl-4-bromo-5-methyl-1H-imidazole and 1-alkyl-5-bromo-4-methyl-1H-imidazole.

The regiochemical outcome is influenced by a combination of electronic and steric factors:

-

Electronic Effects: The bromine atom at the 4-position is an electron-withdrawing group, which decreases the electron density and nucleophilicity of the adjacent nitrogen atom (N1). Conversely, the methyl group at the 5-position is weakly electron-donating. This electronic disparity generally favors alkylation at the nitrogen atom further from the electron-withdrawing substituent.

-

Steric Effects: The substituents on the imidazole ring and the nature of the alkylating agent can sterically hinder the approach of the electrophile to one of the nitrogen atoms. Larger substituents on the imidazole or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.

By carefully selecting the base, solvent, and reaction temperature, the regioselectivity of the alkylation can often be controlled to favor the desired isomer.

Experimental Protocols